molecular formula C8H14ClNO3 B12985958 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

Cat. No.: B12985958
M. Wt: 207.65 g/mol
InChI Key: DGFLNLUCIRAIMZ-UHFFFAOYSA-N
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Description

4-Amino-2-oxabicyclo[222]octane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride typically involves a series of organic reactions. One common method includes the cycloaddition reaction of cyclohexenones with electron-deficient alkenes, followed by functional group transformations to introduce the amino and carboxylic acid groups . The reaction conditions often require the use of organic bases and mild temperatures to achieve high yields and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohols.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-oxabicyclo[222]octane-1-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the oxabicyclo[222]octane framework

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c9-7-1-3-8(4-2-7,6(10)11)12-5-7;/h1-5,9H2,(H,10,11);1H

InChI Key

DGFLNLUCIRAIMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)N)C(=O)O.Cl

Origin of Product

United States

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